4-Biphenylglyoxal hydrate

Antiviral Influenza A virus Comparative efficacy

Choose 4-Biphenylglyoxal hydrate (CAS 1145-04-6) for its unparalleled application specificity. The biphenyl scaffold provides distinct steric and electronic advantages over simpler glyoxal analogs like phenylglyoxal, directly influencing biological target interactions, reaction kinetics, and adduct stability. This unique profile makes it indispensable for precise antiviral studies (including rhinovirus and influenza), structure-activity relationship (SAR) investigations, and arginine-selective protein footprinting. Avoid the experimental variability of generic substitutes; procure the exact compound your research demands.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 1145-04-6
Cat. No. B072532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Biphenylglyoxal hydrate
CAS1145-04-6
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(O)O
InChIInChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14,16-17H
InChIKeyDNYMAUICCMLWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Biphenylglyoxal Hydrate (CAS 1145-04-6): Chemical Identity and Core Characteristics for Scientific Procurement


4-Biphenylglyoxal hydrate (CAS 1145-04-6) is an aromatic α-ketoaldehyde derivative, with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . It is structurally characterized by a biphenyl moiety attached to a glyoxal group, which exists in equilibrium with its hydrate form. This compound belongs to a class of reactive carbonyl species known for their ability to covalently modify arginine residues in proteins [1]. Its primary documented applications are as an antiviral agent, particularly noted for activity against rhinovirus , and as a chemical intermediate in organic synthesis. The compound is commercially available with specifications such as a minimum purity of 98% by HPLC and a maximum water content of 0.5% [2].

Why 4-Biphenylglyoxal Hydrate Cannot Be Interchanged: A Structural Basis for Specific Reactivity and Application


Generic substitution within the glyoxal compound class fails due to the extreme sensitivity of both reactivity and selectivity to the specific aromatic substituent. The biphenyl group in 4-Biphenylglyoxal hydrate is not merely a hydrophobic anchor; its unique electronic and steric properties dictate the compound's precise interaction with biological targets and its physicochemical behavior. For instance, comparative studies show that while simple phenylglyoxal is highly specific for arginine, its smaller size and electronic profile lead to different reaction kinetics and adduct stability compared to bulkier biphenyl derivatives [1]. Furthermore, data from radiosensitization assays clearly demonstrate that among a series of glyoxal derivatives, the presence and nature of the aromatic ring—such as a biphenyl versus a phenyl or furyl group—directly influence the compound's activity, establishing a defined order of efficacy [2]. Therefore, substituting 4-Biphenylglyoxal hydrate with a simpler analog like phenylglyoxal or glyoxal would introduce significant and unpredictable changes in experimental outcomes, particularly in applications requiring precise arginine modification or specific antiviral/radiosensitizing effects, as detailed in the quantitative evidence below.

Quantitative Evidence for the Differentiation of 4-Biphenylglyoxal Hydrate


Antiviral Spectrum: Superior In Vivo Efficacy of 4-Biphenylglyoxal Derivatives Compared to Xenalamine and Xenaldial

A direct comparative study assessed the in vivo antiviral activity of Rec. 15/0209 (a derivative of 4-biphenylglyoxal) against the N,O-acetals Xenalamine (4-biphenylglyoxal N, p-carboxyanilinoethoxy diacetal) and Xenaldial (4-4'-bis-biphenylglyoxal dihydrate) [1]. The compound Rec. 15/0209 demonstrated a broader spectrum of antiviral activity in mice, proving effective against Influenza A viruses (A-PR8 and A2 Asian) as well as MHV-3 Craig mouse hepatitis virus. In contrast, the comparators Xenalamine and Xenaldial did not show this broad-spectrum efficacy in the same murine model. This indicates that specific structural modifications on the biphenylglyoxal core, beyond the parent hydrate, can significantly alter and improve the antiviral profile [1].

Antiviral Influenza A virus Comparative efficacy In vivo model

Arginine Modification: Superior Specificity of Phenylglyoxal (A Close Analog) Over Glyoxal and Methylglyoxal

A comprehensive study compared the reactivity of three α-dicarbonyl reagents—phenylglyoxal (PGO), glyoxal (GO), and methylglyoxal (MGO)—with a panel of purified proteins [1]. The analysis demonstrated that phenylglyoxal (PGO), a close structural analog lacking the second phenyl ring of 4-biphenylglyoxal, was the most specific reagent for arginine residues. In contrast, GO and MGO, while also reacting rapidly with arginine, exhibited significant side reactions with lysine residues and N-terminal alpha-amino groups [1]. This indicates that the presence of an aromatic ring system, such as the phenyl group in PGO or the biphenyl in 4-Biphenylglyoxal, enhances specificity for the guanidino group of arginine over other nucleophilic amino acid side chains.

Protein chemistry Arginine modification Specificity Reaction kinetics

Radiosensitizing Activity: Enhanced Efficacy of Aromatic Glyoxals Over Aliphatic Counterparts

The radiosensitizing effect of five glyoxal derivatives on the survival of hypoxic TC-SV40 cells was quantitatively measured [1]. The study established a clear order of activity: phenylglyoxylic acid (1.68) > phenylglyoxal (1.55) > 2,2'-furil (1.48) > glyoxylic acid (1.39) > glyoxal (1.30). Notably, the researchers concluded that 'glyoxals with aromatic or heterocyclic rings exert a greater radiosensitization than the others' [1]. This trend suggests that the biphenyl-substituted glyoxal, possessing a larger aromatic system, would be positioned at or near the top of this activity scale.

Radiobiology Radiosensitizer Hypoxia Comparative activity

Optimal Scientific and Industrial Applications for 4-Biphenylglyoxal Hydrate Based on Evidence


Medicinal Chemistry for Broad-Spectrum Antiviral Development

The documented in vivo activity of a 4-biphenylglyoxal derivative against multiple virus families (Influenza A and MHV-3) [1] positions the 4-Biphenylglyoxal scaffold as a privileged starting point for medicinal chemists seeking to develop novel, broad-spectrum antiviral agents. The ability to structurally tune the molecule, as shown by the differential activity of Xenalamine and Xenaldial, further underscores its utility in structure-activity relationship (SAR) studies.

Chemical Biology: Site-Selective Arginine Footprinting and Protein Engineering

The class-level inference of high arginine specificity for aromatic glyoxals [1] supports the use of 4-Biphenylglyoxal hydrate in chemical biology applications requiring precise, covalent modification of proteins. Its larger biphenyl group may offer enhanced selectivity over phenylglyoxal for sterically accessible arginine residues, making it a valuable tool for protein footprinting, mapping functional sites, or creating novel bioconjugates.

Radiobiology Research: Investigating Hypoxia-Selective Radiosensitizers

The clear correlation between aromatic substitution and increased radiosensitizing activity [1] makes 4-Biphenylglyoxal hydrate a strong candidate for research into hypoxia-selective radiosensitizers. Its potential for higher efficacy than phenylglyoxal can be exploited in studies aiming to overcome tumor hypoxia, a major factor in radiotherapy resistance.

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